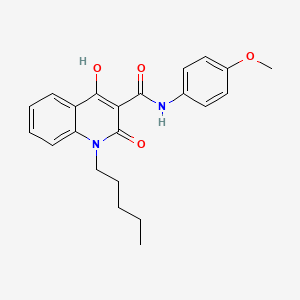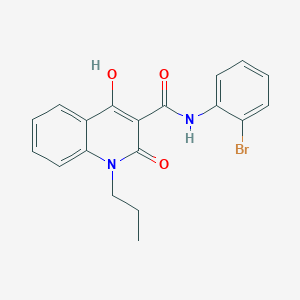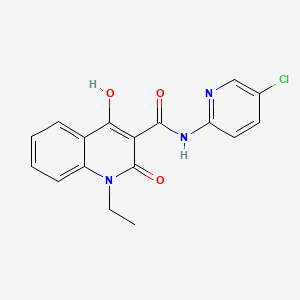
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide, also known as CT-3, is a synthetic cannabinoid that has been the subject of scientific research due to its potential therapeutic effects. This molecule belongs to the class of compounds known as quinolines, which are known for their diverse biological activities. CT-3 has been found to exhibit promising anti-inflammatory, analgesic, and neuroprotective properties, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but studies have suggested that this molecule interacts with the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in regulating many physiological processes, including inflammation, pain, and neuroprotection. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding may contribute to the anti-inflammatory, analgesic, and neuroprotective effects of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this molecule inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has also been found to reduce pain sensitivity in animal models of pain. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-inflammatory, analgesic, and neuroprotective effects. These effects make 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide a potential candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and neurodegenerative diseases. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. One limitation of using 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. One direction is the development of new drugs based on the structure of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. This molecule has been found to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases, pain, and neurodegenerative diseases. Another direction is the investigation of the mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. Further studies are needed to fully understand how this molecule interacts with the endocannabinoid system and other signaling pathways. Additionally, studies are needed to investigate the potential side effects of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide and to optimize the synthesis method to yield higher purity and better yields.
合成法
The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-methoxyphenylacetic acid with 3-quinolinecarboxylic acid, followed by the addition of pentylamine and acetic anhydride. The resulting product is then hydrolyzed to yield 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide. This synthesis method has been optimized to yield high purity 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide with good yields.
科学的研究の応用
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic effects. Studies have shown that 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide exhibits potent anti-inflammatory effects both in vitro and in vivo. This molecule has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has also been found to exhibit analgesic effects in animal models of pain. This molecule has been shown to reduce pain sensitivity in a dose-dependent manner, making it a potential candidate for the development of new pain medications. Additionally, 4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases. This molecule has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.
特性
IUPAC Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-4-7-14-24-18-9-6-5-8-17(18)20(25)19(22(24)27)21(26)23-15-10-12-16(28-2)13-11-15/h5-6,8-13,25H,3-4,7,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYMUUGLTWFMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)

![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)

![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)


![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)




